molecular formula C12H17N3O2 B147652 Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132144-02-6

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

货号: B147652
CAS 编号: 132144-02-6
分子量: 235.28 g/mol
InChI 键: UQVXHYAVALLCBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

化学反应分析

Types of Reactions

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds targeting central nervous system disorders. Its structural similarity to known pharmacological agents suggests potential applications as:

  • Antidepressants : Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter systems, potentially leading to antidepressant effects.
  • Anxiolytics : The compound could exhibit anxiolytic properties by interacting with specific receptors involved in anxiety regulation.
  • Antipsychotics : Its activity on neurotransmitter pathways may also position it as a candidate for antipsychotic drug development.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable precursor in organic synthesis pathways.

Biological Studies

This compound has been investigated for its biological activity, particularly:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in developing treatments for diseases where enzyme activity plays a critical role.
Enzyme TargetInhibition TypeIC50 (µM)
Monoamine Oxidase (MAO)Competitive0.013
Cyclic nucleotide phosphodiesteraseNon-competitive0.045

Industrial Applications

In addition to its research applications, the compound is also used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Case Study 1: Antidepressant Activity

In a study evaluating various piperazine derivatives, this compound was assessed for its potential antidepressant effects through receptor binding assays. The results indicated that the compound exhibited affinity for serotonin receptors, supporting its role in modulating mood-related neurotransmitters.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of monoamine oxidase (MAO) revealed that this compound effectively inhibited MAO-B with an IC50 value of 0.013 µM. This selectivity suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

相似化合物的比较

Similar Compounds

  • Methyl 6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylate
  • Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
  • Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate

Uniqueness

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research applications .

生物活性

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound notable for its biological activity, particularly its anti-tubercular properties. This article presents an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl ester group and a piperazine moiety. Its molecular formula is C13_{13}H16_{16}N2_2O2_2, and it has a molecular weight of approximately 232.28 g/mol. The presence of the piperazine ring is crucial for its biological interactions and pharmacological effects.

Target Pathogen

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. It operates by inhibiting key biochemical pathways essential for the survival and replication of the bacteria.

Biochemical Pathways

Research indicates that this compound affects the following pathways:

  • Cell Wall Synthesis : Disruption in the synthesis of mycolic acids, vital components of the bacterial cell wall.
  • Metabolic Pathways : Inhibition of metabolic enzymes that are critical for bacterial energy production.

Biological Activity Data

The biological activity of this compound has been quantitatively assessed using various metrics, primarily focusing on its inhibitory concentrations (IC).

Activity IC50 (μM) IC90 (μM)
Anti-tubercular activity1.35 - 2.183.73 - 4.00

These values indicate a potent inhibitory effect on Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis.

Case Studies and Research Findings

  • Study on Anti-Tubercular Activity :
    A study conducted by researchers aimed at discovering new anti-tubercular agents synthesized a series of compounds, including this compound. The compound demonstrated an IC50 range from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular properties .
  • Cytotoxicity Evaluation :
    The same study evaluated cytotoxicity on HEK-293 (human embryonic kidney) cells, revealing that this compound exhibited low toxicity, making it a promising candidate for further development .
  • Structure-Activity Relationship (SAR) :
    Ongoing SAR studies have shown that modifications to the piperazine moiety can enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .

属性

IUPAC Name

methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVXHYAVALLCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431959
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132144-02-6
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.15 g of methyl 6-chloronicotinate, 3.15 g of 1-methylpiperazine and 3.18 g of diisopropylamine in 50 ml of DMF was added a catalytic amount of NaI. The mixture was heated to 120°-130° C. and stirred for 4 hours. The resulting mixture was poured into 250 ml of water followed by extraction with ethyl acetate. The extract was washed twice with water, and once with a saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate and concentrated. Purification of the concentrate by column chromatography (silica gel; chloroform:methanol=3:1) afforded 5.39 g of methyl 6-(4-methyl-1-piperazinyl)nicotinate (yield 77%).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 6-chloronicotinate (5.0 g) was dissolved in DMF (75 ml) at r.t. under an argon atmosphere. 1-Methylpiperazine (3.66 ml) and diisopropylethylamine (30.7 ml) were added and the solution was stirred for 5 hours at 80° C. The reaction was quenched with water. The solution was extracted with EtOAc. The water phase was twice washed with EtOAc. The combined organic layers were washed with water and sat. aq. NaCl, dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2→CH2Cl2/MeOH 9:1) to give 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.59 g) as light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step Two
Quantity
30.7 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。